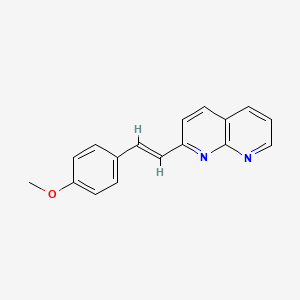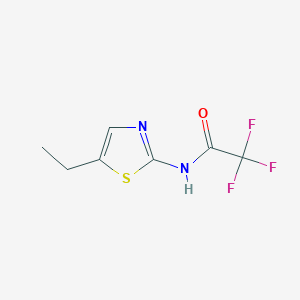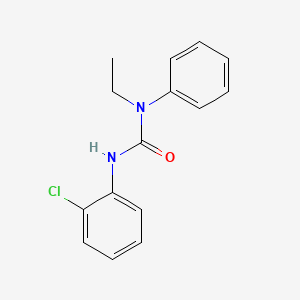
1,8-Naphthyridine, 2-(2-(4-methoxyphenyl)ethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Naphthyridine, 2-(2-(4-methoxyphenyl)ethenyl)- is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a naphthyridine core, which is a bicyclic structure containing nitrogen atoms at positions 1 and 8, and a 4-methoxyphenyl group attached via an ethenyl linkage. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 2-(2-(4-methoxyphenyl)ethenyl)- derivatives, can be achieved through several methods. One common approach is the Friedländer reaction, which involves the condensation of 2-aminonicotinaldehyde with a variety of carbonyl compounds in the presence of a base such as lithium hydroxide (LiOH) in water . This method is favored for its high yield and eco-friendly reaction conditions.
Another method involves multicomponent reactions (MCRs), where substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetates are reacted in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . These reactions are efficient and produce a diverse set of 1,8-naphthyridine derivatives.
Industrial Production Methods
Industrial production of 1,8-naphthyridine derivatives typically involves large-scale application of the aforementioned synthetic routes. The Friedländer reaction is particularly suitable for industrial purposes due to its simplicity and high efficiency. The use of green chemistry principles, such as conducting reactions in water and using recyclable catalysts, is also emphasized to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Naphthyridine, 2-(2-(4-methoxyphenyl)ethenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents such as sodium borohydride (NaBH₄) for reduction, and electrophiles like bromine (Br₂) for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinoline derivatives, ethyl-substituted naphthyridines, and various substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
1,8-Naphthyridine, 2-(2-(4-methoxyphenyl)ethenyl)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,8-naphthyridine, 2-(2-(4-methoxyphenyl)ethenyl)- involves its interaction with specific molecular targets. For instance, it can act as a bidentate ligand, coordinating with metal ions through the nitrogen atoms in the naphthyridine ring . This coordination can lead to the formation of metal complexes with unique properties. Additionally, its biological activity is attributed to its ability to interfere with cellular processes, such as DNA replication and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,8-naphthyridine, 2-(2-(4-methoxyphenyl)ethenyl)- include:
Enoxacin: A fluoroquinolone antibiotic with a 1,8-naphthyridine core.
Nalidixic acid: Another antibacterial agent with a similar structure.
Trovafloxacin: A broad-spectrum antibiotic related to the fluoroquinolones.
Uniqueness
The uniqueness of 1,8-naphthyridine, 2-(2-(4-methoxyphenyl)ethenyl)- lies in its structural features, which allow for diverse chemical modifications and applications. Its ability to form stable metal complexes and exhibit significant biological activity makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
85191-54-4 |
|---|---|
Molekularformel |
C17H14N2O |
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,8-naphthyridine |
InChI |
InChI=1S/C17H14N2O/c1-20-16-10-5-13(6-11-16)4-8-15-9-7-14-3-2-12-18-17(14)19-15/h2-12H,1H3/b8-4+ |
InChI-Schlüssel |
LXGXWIOCAFSPCD-XBXARRHUSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC3=C(C=CC=N3)C=C2 |
Kanonische SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=C(C=CC=N3)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Bromotris(2,2-dimethylpropoxy)-lambda~5~-phosphanyl]-1-phenylethan-1-one](/img/structure/B14410463.png)

![3,5-Bis[(benzenesulfonyl)methyl]-4H-1,2,4-triazol-4-amine](/img/structure/B14410483.png)

![1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol](/img/structure/B14410489.png)
![2,6-Di-tert-butyl-4-[5-ethyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14410499.png)

![4-[3-(4-Methylphenyl)-5-nitrothiophen-2-yl]morpholine](/img/structure/B14410504.png)
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]benzenesulfonamide](/img/structure/B14410507.png)
![6,7-Dihydro[1,3]thiazolo[3,2-a]purin-9(1H)-one](/img/structure/B14410512.png)

![3-methoxy-7-methylbenzo[c]acridine](/img/structure/B14410520.png)

